Methyltrioctylammonium iodide
Overview
Description
Methyltrioctylammonium iodide is a quaternary ammonium salt with the chemical formula [CH₃(CH₂)₆CH₂]₃N(I)CH₃. It is commonly used as an ionic liquid and has applications in various fields, including chemistry and industry. This compound is known for its ability to act as both a reducing agent and an extracting agent, making it valuable in processes such as solvent extraction.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltrioctylammonium iodide can be synthesized by reacting trioctylamine with iodomethane. The reaction typically takes place in tetrahydrofuran at 40°C for 12 hours under an inert atmosphere. The process involves the dropwise addition of iodomethane to a stirred solution of trioctylamine, resulting in the formation of a viscous orange oil. The crude mixture is then concentrated under vacuum to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyltrioctylammonium iodide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include metal salts such as iron chloride.
Substitution Reactions: Nucleophiles such as halide ions or other anionic species can be used under mild conditions.
Major Products:
Reduction Reactions: The major products include reduced metal ions and the corresponding oxidized form of the iodide ion.
Substitution Reactions: The products depend on the nucleophile used but generally include the substituted ammonium salt and the displaced iodide ion.
Scientific Research Applications
Methyltrioctylammonium iodide has a wide range of applications in scientific research:
Biology and Medicine: The compound’s ability to act as a reducing agent makes it useful in biochemical assays and diagnostic applications.
Mechanism of Action
The mechanism of action of methyltrioctylammonium iodide involves its dual role as a reducing agent and an extracting agent. The iodide ion in the compound reduces metal ions, facilitating their extraction by forming stable ion pairs. This selective extraction is particularly useful in separating metals with similar chemical properties, such as gallium and iron .
Comparison with Similar Compounds
Trioctylmethylammonium chloride: Similar in structure but contains a chloride ion instead of an iodide ion.
Trioctylammonium chloride: Lacks the methyl group attached to the nitrogen atom.
Comparison: Methyltrioctylammonium iodide is unique due to its iodide ion, which imparts distinct reducing properties compared to its chloride counterparts. This makes it more effective in certain solvent extraction processes, particularly in the selective separation of metals .
Properties
IUPAC Name |
methyl(trioctyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.HI/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUCTDNDAXEAOW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5137-55-3 (Parent) | |
Record name | Methyltrioctylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00957060 | |
Record name | N-Methyl-N,N-dioctyloctan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35675-86-6 | |
Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35675-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyltrioctylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N,N-dioctyloctan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyltrioctylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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